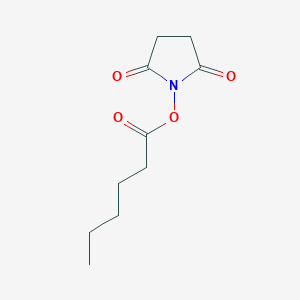
2,5-二氧代吡咯烷-1-基己酸酯
描述
Synthesis Analysis
The synthesis of pyrrolidine derivatives can involve various strategies, including nucleophilic substitution reactions and cycloaddition processes. For instance, the preparation of 1,5-disubstituted pyrrolidin-2-ones involves the nucleophilic substitution of 5-(benzotriazol-1-yl)-1-substituted-pyrrolidin-2-ones with different reagents, yielding good to excellent yields . Although the exact synthesis of 2,5-dioxopyrrolidin-1-yl hexanoate is not described, similar synthetic methods could potentially be applied.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is characterized by the presence of a lactam ring, which can influence the compound's reactivity and interaction with other molecules. For example, the structure of 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine was determined using various spectroscopic methods and X-ray diffraction, providing insights into its conformation and electronic properties .
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo a variety of chemical reactions, including ring-opening processes. For instance, 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides can undergo acid-catalyzed ring opening to form dibenzoxanthenes and other derivatives . This demonstrates the reactivity of the pyrrolidine ring under certain conditions, which could be relevant for the reactivity of 2,5-dioxopyrrolidin-1-yl hexanoate.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can vary widely depending on their substitution patterns. For example, the antibacterial and antibiofilm activities of pyridin-2-yl hexanoate were evaluated, showing that the compound inhibited the growth of pathogenic bacteria and had a strong antibiofilm effect against Gram-positive cocci . This suggests that pyrrolidine derivatives can have significant biological activities, which may also be true for 2,5-dioxopyrrolidin-1-yl hexanoate.
科学研究应用
1. 合成异双官能偶联试剂
Reddy等人(2005年)讨论了异双官能偶联试剂的合成,这对于蛋白质和酶的化学选择性共轭至关重要。这种合成对于类似偶联试剂的制备非常重要,展示了2,5-二氧代吡咯烷-1-基己酸酯在蛋白质化学中的重要性 (Reddy et al., 2005)。
2. 电聚合用于离子敏感性
Carbas等人(2012年)利用基于三噻吩的荧光聚合物,涉及电聚合,显示对金属阳离子的敏感性。这项研究突出了2,5-二氧代吡咯烷-1-基己酸酯在离子敏感材料开发中的用途 (Carbas et al., 2012)。
3. 单克隆抗体生产改进
Aki等人(2021年)发现,含有2,5-二氧代吡咯烷-1-基己酸酯的化合物改善了中国仓鼠卵巢细胞培养中的单克隆抗体生产。这表明了它在增强生物制药生产中的潜在作用 (Aki et al., 2021)。
4. 抗菌和抗生物膜活性
Kouidhi等人(2018年)合成了吡啶-2-基己酸酯,显示其对致病菌的有效性并诱导强烈的抗生物膜效应,这可以与2,5-二氧代吡咯烷-1-基己酸酯的化学性质联系起来 (Kouidhi et al., 2018)。
5. 标记胺基残基
Crovetto等人(2008年)合成了2,5-二氧代吡咯烷-1-基己酸酯的胺反应衍生物,用于标记RNA,表明了它在分子生物学中用于研究核酸的用途 (Crovetto et al., 2008)。
6. Zn2+离子的荧光传感器
Li等人(2012年)开发了含有2,5-二氧代吡咯烷-1-基己酸酯的化学传感器,作为Zn2+离子的比例和选择性荧光探测器,突出了它在分析化学中的应用 (Li et al., 2012)。
7. 吡咯烷-2-酮的合成
Katritzky等人(2000年)专注于合成1,5-二取代吡咯烷-2-酮,展示了2,5-二氧代吡咯烷-1-基己酸酯在合成有机化学中的多功能性 (Katritzky et al., 2000)。
8. 比较蛋白质组学
Zhang等人(2002年)探讨了包括2,5-二氧代吡咯烷-1-基己酸酯衍生物在比较蛋白质组学中的应用,展示了它在先进分析技术中的作用 (Zhang et al., 2002)。
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-2-3-4-5-10(14)15-11-8(12)6-7-9(11)13/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYAWMSQSBERBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176614 | |
| Record name | N-Hydroxysuccinimide caproic acid ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Hexanoyloxy)succinimide | |
CAS RN |
22102-92-7 | |
| Record name | N-Hydroxysuccinimide caproic acid ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022102927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Hydroxysuccinimide caproic acid ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

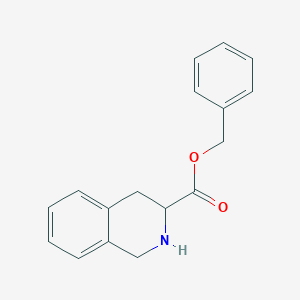
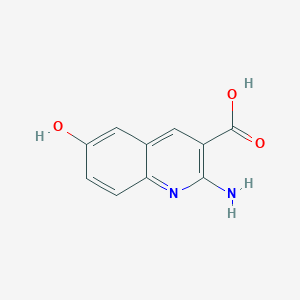
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate](/img/structure/B134211.png)
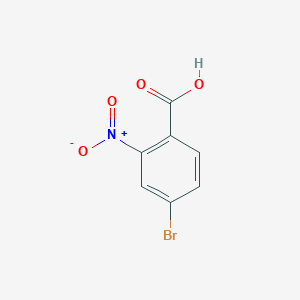
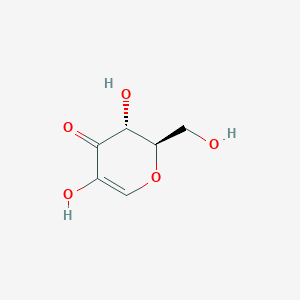
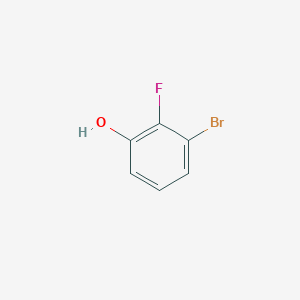
![2-(3-Chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B134221.png)
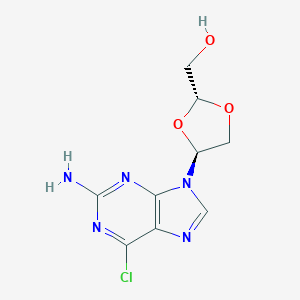
![2-[(Diethylamino)methyl]-4-nitrophenol](/img/structure/B134224.png)
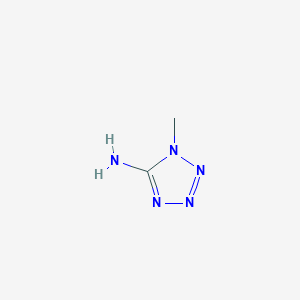
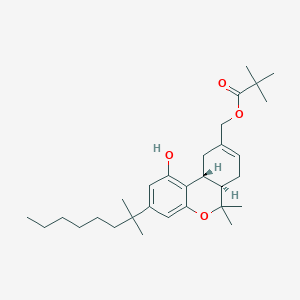

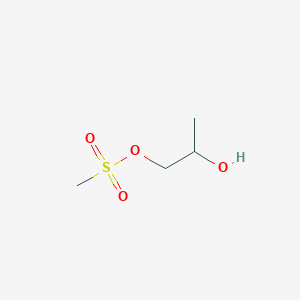
![3-[4-(Trifluoromethyl)anilino]pentanamide](/img/structure/B134244.png)